molecular formula C88H100Cl2N10O28 B606935 Dalbavancin CAS No. 171500-79-1

Dalbavancin

Katalognummer: B606935
CAS-Nummer: 171500-79-1
Molekulargewicht: 1816.7 g/mol
InChI-Schlüssel: KGPGQDLTDHGEGT-FOPUKGCJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Dalbavancin exhibits several advantageous pharmacological characteristics:

  • Long Half-Life : Allows for once-weekly dosing, enhancing patient compliance.
  • Good Tissue Penetration : Effective against infections in various tissues, including bone and soft tissue.
  • Activity Against Multidrug-Resistant Strains : Particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant Gram-positive pathogens .

Approved Indications

Currently, this compound is FDA-approved for:

  • Acute Bacterial Skin and Skin Structure Infections (ABSSSIs) : Caused by susceptible strains of Gram-positive microorganisms such as Staphylococcus aureus and Streptococcus pyogenes .

Off-Label Uses

Research has increasingly supported the use of this compound for various off-label indications, including:

  • Osteomyelitis :
    • A study indicated that a two-dose regimen of this compound could provide effective treatment for osteomyelitis, maintaining therapeutic levels for extended periods .
    • Clinical success rates were reported at approximately 84% in patients with osteoarticular infections .
  • Infective Endocarditis :
    • Observational studies showed a clinical success rate of 81.1% in treating infective endocarditis with this compound, outperforming traditional therapies such as vancomycin .
    • A case series demonstrated that this compound could be a safe and effective alternative in pediatric patients with complicated infections .
  • Bloodstream Infections :
    • This compound has been utilized in treating bloodstream infections, particularly those caused by resistant Gram-positive organisms. In one cohort study, it was effective in 67.5% of cases involving bloodstream infections .
  • Prosthetic Joint Infections :
    • Its long half-life and tissue penetration make this compound a candidate for managing prosthetic joint infections, particularly when biofilm formation is a concern .

Case Study 1: Osteomyelitis Treatment

A retrospective analysis included 35 patients treated with this compound for osteomyelitis. The results showed that a two-dose regimen maintained effective drug levels over the MIC (minimum inhibitory concentration) for Staphylococcus aureus for up to 8 weeks. The clinical success rate was reported at 80%, with minimal adverse effects noted .

Case Study 2: Infective Endocarditis

In a cohort study involving 148 patients treated with this compound for infective endocarditis, the clinical success rate was 81.1%. The study highlighted that no serious adverse events were associated with its use, making it a viable alternative to standard treatments like vancomycin .

Data Table: Efficacy of this compound in Various Indications

IndicationClinical Success RateNumber of PatientsNotes
Osteomyelitis80%35Effective with two-dose regimen
Infective Endocarditis81.1%148No serious adverse events reported
Bloodstream Infections67.5%VariousEffective against resistant strains
Prosthetic Joint InfectionsNot specifically quantifiedVariousPromising results noted

Wirkmechanismus

Target of Action

Dalbavancin, also known as “this compound B0”, is a second-generation lipoglycopeptide antibiotic . It primarily targets Gram-positive bacteria, including Staphylococcus aureus (both methicillin-susceptible and methicillin-resistant strains), S. pyogenes, S. agalactiae, S. dysgalactiae, the S. anginosus group, and Enterococcus faecalis (vancomycin susceptible strains) .

Mode of Action

This compound exerts its bactericidal effect by disrupting cell wall biosynthesis . It binds to the D-alanyl-D-alanine terminus of nascent cell wall peptidoglycan, preventing cross-linking . This interaction with its targets leads to the inhibition of cell wall synthesis, which is crucial for bacterial growth and survival .

Biochemical Pathways

This compound is a synthetic lipoglycopeptide derived from a complex of glycopeptide antibiotics, referred to as A-40926, produced by a strain of Actinomadura . The biosynthesis of these chemically complex molecules has been elucidated, with several gene clusters characterized . The development of a gene-transfer system for Nonomuraea sp. has allowed the manipulation of the A40926 pathway .

Pharmacokinetics

This compound exhibits dose-proportional pharmacokinetics and is highly protein bound (93%) . This compound elimination occurs via a combination of renal (approximately 45%) and non-renal clearance .

Result of Action

The bactericidal action of this compound results primarily from the inhibition of cell-wall biosynthesis . This leads to the death of the bacteria, effectively treating the infection. This compound demonstrates improved antibacterial potency against Gram-positive organisms compared to other glycopeptides .

Action Environment

To reduce the development of drug-resistant bacteria and maintain the effectiveness of this compound and other antibacterial drugs, this compound should be used only to treat infections that are proven or strongly suspected to be caused by susceptible bacteria .

Biochemische Analyse

Biochemical Properties

Dalbavancin exerts its antimicrobial activity through two distinct modes of action: inhibition of cell wall synthesis and an anchoring mechanism . It interacts with the D-alanyl-D-alanine terminus of nascent cell wall peptidoglycan, preventing cross-linking . This interaction disrupts cell wall biosynthesis, which is essential for the survival of Gram-positive bacteria .

Cellular Effects

This compound demonstrates improved antibacterial potency against Gram-positive organisms . It has a long half-life of approximately one week, which is longer in tissues (e.g., skin, bone) than plasma . These factors have facilitated the development of single-dose or once-weekly dosing regimens to treat acute bacterial skin and skin structure infections (ABSSSI) .

Molecular Mechanism

The bactericidal action of this compound results primarily from the inhibition of cell-wall biosynthesis . It binds to the D-alanyl-D-alanine terminus of nascent cell wall peptidoglycan, preventing cross-linking . This disrupts the transglycosylation and transpeptidation reactions essential in cell wall biosynthesis .

Temporal Effects in Laboratory Settings

This compound exhibits dose-proportional pharmacokinetics and is highly protein bound (93%) . Despite being highly protein bound, it has a steady-state volume of distribution >10 L and distributes widely into the skin, bone, peritoneal space, and epithelial lining fluid . It has been observed that each injection should be administered every 42–48 days to maintain the minimum concentration .

Dosage Effects in Animal Models

In both mouse and rhesus macaque models, viral replication and histopathological injuries caused by SARS-CoV-2 infection are significantly inhibited by this compound administration . Pharmacokinetic and clinical studies suggest that higher this compound doses provide similar or improved bactericidal killing and reduce the number of subsequent doses required to treat most infections .

Metabolic Pathways

This compound is not a substrate, inhibitor, or inducer of CYP450 isoenzymes . Subsequently, metabolites have not been observed in significant amounts in human plasma . The metabolites hydroxy-dalbavancin and mannosyl aglycone have been detected in urine .

Transport and Distribution

This compound distributes widely into the skin, bone, peritoneal space, and epithelial lining fluid, but not cerebrospinal fluid . It exhibits a steady-state volume of distribution >10 L . This compound elimination occurs via a combination of renal (approximately 45%) and non-renal clearance .

Subcellular Localization

This compound acts by interfering with bacterial cell wall synthesis . It binds to the D-alanyl-D-alanine terminus of nascent cell wall peptidoglycan, preventing cross-linking . This interaction disrupts cell wall biosynthesis, which is essential for the survival of Gram-positive bacteria .

Biologische Aktivität

Dalbavancin is a semisynthetic lipoglycopeptide antibiotic that exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its unique pharmacokinetic properties, including a long half-life, allow for less frequent dosing, making it an attractive option for outpatient treatment of serious infections. This article reviews the biological activity of this compound, supported by various studies and clinical data.

This compound functions primarily by inhibiting bacterial cell wall synthesis. It binds to the D-alanine-D-alanine terminus of peptidoglycan precursors, which prevents the cross-linking necessary for cell wall integrity. This action leads to cell lysis and death in susceptible bacteria .

In Vitro Activity

Recent studies have evaluated the in vitro efficacy of this compound against various Gram-positive pathogens. A notable study assessed its activity against strains isolated from diabetic foot osteomyelitis patients. The results indicated:

  • MIC50 : 0.047 mg/L
  • MIC90 : 0.094 mg/L

This compound demonstrated superior activity compared to other antibiotics such as vancomycin and teicoplanin, particularly against resistant strains .

Case Studies and Clinical Trials

  • Retrospective Analysis : A study involving 100 patients treated with this compound for various infections reported an overall clinical success rate of 84% . The infections included:
    • Acute bacterial skin and soft tissue infections: 22%
    • Bone and prosthetic infections: 57%
    • Cardiovascular infections: 19%
    Notably, adverse effects were minimal, with only two cases of self-limiting skin rashes reported .
  • Osteomyelitis Treatment : A randomized trial compared this compound (1500 mg IV on days 1 and 8) with standard care for treating osteomyelitis. The clinical response at day 42 was significantly favorable for this compound (96%) compared to standard care (80%) .
  • Single-Dose vs. Multi-Dose Regimens : Another pivotal trial showed that a single dose of this compound was non-inferior to a two-dose regimen in treating skin and soft tissue infections, with similar efficacy rates observed at multiple follow-up points (e.g., 81.4% vs. 84.2% at day 14) .

Pharmacokinetics

This compound has a prolonged half-life ranging from 181 to 216 hours , allowing for administration via a single infusion or weekly doses without the need for daily administration. This pharmacokinetic profile reduces hospital stays and enhances patient compliance .

Comparative Efficacy Table

Antibiotic MIC50 (mg/L) MIC90 (mg/L) Clinical Success Rate (%)
This compound0.0470.09484
VancomycinVariesVariesVaries
TeicoplaninVariesVariesVaries

Eigenschaften

Key on ui mechanism of action

Dalbavancin has a spectrum and mechanism of action similar to vancomycin, a naturally formed glycopeptide antimicrobial. The bactericidal action of dalbavancin results primarily from inhibition of cell-wall biosynthesis. Specifically, dalbavancin prevents incorporation of N-acetylmuramic acid (NAM)- and N-acetylglucosamine (NAG)-peptide subunits from being incorporated into the peptidoglycan matrix; which forms the major structural component of Gram-positive cell walls. The large hydrophilic molecule is able to form hydrogen bond interactions with the terminal D-alanyl-D-alanine moieties of the NAM/NAG-peptides, which is normally a five-point interaction. Binding of dalbavancin to the D-Ala-D-Ala prevents the incorporation of the NAM/NAG-peptide subunits into the peptidoglycan matrix. In addition, dalbavancin alters bacterial-cell-membrane permeability and RNA synthesis.

CAS-Nummer

171500-79-1

Molekularformel

C88H100Cl2N10O28

Molekulargewicht

1816.7 g/mol

IUPAC-Name

(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22S,34S,37R,40R,52S)-5,32-dichloro-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid

InChI

InChI=1S/C88H100Cl2N10O28/c1-38(2)13-10-8-6-7-9-11-14-61(106)94-70-73(109)75(111)78(86(120)121)128-87(70)127-77-58-31-43-32-59(77)124-55-24-19-42(29-50(55)89)71(107)69-85(119)98-67(80(114)92-25-12-26-100(4)5)48-33-44(102)34-57(125-88-76(112)74(110)72(108)60(37-101)126-88)62(48)47-28-40(17-22-52(47)103)65(82(116)99-69)95-83(117)66(43)96-84(118)68-49-35-46(36-54(105)63(49)90)123-56-30-41(18-23-53(56)104)64(91-3)81(115)93-51(79(113)97-68)27-39-15-20-45(122-58)21-16-39/h15-24,28-36,38,51,60,64-76,78,87-88,91,101-105,107-112H,6-14,25-27,37H2,1-5H3,(H,92,114)(H,93,115)(H,94,106)(H,95,117)(H,96,118)(H,97,113)(H,98,119)(H,99,116)(H,120,121)/t51-,60-,64+,65-,66-,67+,68+,69+,70-,71-,72-,73-,74+,75+,76+,78+,87-,88+/m1/s1

InChI-Schlüssel

KGPGQDLTDHGEGT-FOPUKGCJSA-N

SMILES

CC(C)CCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O

Isomerische SMILES

CC(C)CCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)[C@@H](C(=O)N[C@H](CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O

Kanonische SMILES

CC(C)CCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O

Aussehen

Off-white solid powder

Reinheit

>90% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

A-A 1;  BI397;  BI-397;  BI 397;  VER 001;  VER-001;  VER001;  MDL63397;  MDL-63397;  MDL 63397;  Dalbavancin. Dalbavancin B0;  trade name: Dalvance in the US and Xydalba in Europe.

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.